molecular formula C21H20N4O2 B3313588 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide CAS No. 946380-98-9

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B3313588
CAS No.: 946380-98-9
M. Wt: 360.4 g/mol
InChI Key: BUGUPFBTLVHFHR-UHFFFAOYSA-N
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Description

2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide is a heterocyclic compound featuring an indole core fused with a 1,3,4-oxadiazole ring and an acetamide group substituted with a 2-methylphenyl moiety. This compound has drawn attention in medicinal chemistry due to the pharmacological relevance of indole-oxadiazole hybrids, including anticancer, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-20-23-24-21(27-20)18-12-15-9-5-7-11-17(15)25(18)13-19(26)22-16-10-6-4-8-14(16)2/h4-12H,3,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGUPFBTLVHFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and oxadiazole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituents on the oxadiazole, indole, or phenyl groups. Key comparisons include:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity
Target compound: 2-[2-(5-Ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide 5-Ethyl-oxadiazole; 2-methylphenyl C₂₂H₂₂N₄O₂ 374.44 Not reported Under investigation (anticancer)
N-(2-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8e) Indol-3-ylmethyl-oxadiazole; 2-methylphenyl C₂₀H₁₈N₄O₂S 378 155 LOX inhibition (IC₅₀: 23.5 µM)
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 5-Chloro-2-methylphenyl; indol-3-ylmethyl-oxadiazole C₂₀H₁₇ClN₄O₂S 428.5 Not reported α-Glucosidase inhibition (IC₅₀: 34.2 µM)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran-oxadiazole; 3-chlorophenyl C₁₇H₁₁ClN₂O₃S 358.8 Not reported Antimicrobial (MIC: 12.5 µg/mL)
  • Biological Activity: The 2-methylphenyl group in the target compound is structurally similar to 8e but lacks the sulfanyl (-S-) linkage. This difference may reduce thiol-mediated enzyme interactions compared to 8e’s LOX inhibition .

Physicochemical Properties

  • Melting Points : Analogs with electron-withdrawing groups (e.g., chloro in 8t) exhibit higher thermal stability, while the target compound’s ethyl group may lower its melting point due to reduced crystallinity .
  • Spectroscopic Data :
    • IR : The target compound’s IR spectrum likely shows C=O (1680–1700 cm⁻¹) and N-H (3300 cm⁻¹) stretches, similar to 8e and 8t .
    • NMR : The ethyl group’s protons (δ ~1.3 ppm for CH₃, δ ~2.5 ppm for CH₂) and indole H-2’ (δ ~7.6 ppm) align with analogs but differ from sulfanyl-containing compounds (e.g., 8e: δ ~4.3 ppm for SCH₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide

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